1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea
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Overview
Description
1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea is an organic compound that belongs to the class of ureas. This compound features a unique structure with a furan ring, a pyrazole ring, and a urea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of 2-methylfuran with appropriate reagents under controlled conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1-propan-2-ylpyrazole with suitable reagents.
Coupling Reaction: The final step involves coupling the furan and pyrazole rings with a urea moiety under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(1-propan-2-ylpyrazol-3-yl)urea: Lacks the furan ring, making it less complex.
1-Methyl-1-[(2-methylfuran-3-yl)methyl]urea: Lacks the pyrazole ring, reducing its potential biological activity.
Uniqueness
1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea is unique due to its combination of a furan ring, a pyrazole ring, and a urea moiety. This unique structure may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10(2)18-7-5-13(16-18)15-14(19)17(4)9-12-6-8-20-11(12)3/h5-8,10H,9H2,1-4H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSNHQYCNRQOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(C)C(=O)NC2=NN(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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